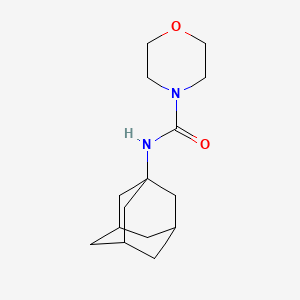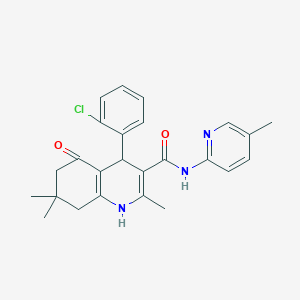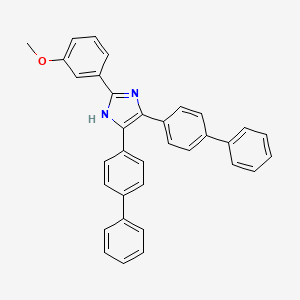
N-1-adamantyl-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-4-morpholinecarboxamide, also known as ADMO or Gocovri, is a drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of dyskinesia in patients with Parkinson's disease who are taking levodopa-based therapy. ADMO is a derivative of amantadine, a drug that has been used to treat Parkinson's disease for many years. ADMO has been shown to be effective in reducing dyskinesia, which is a common side effect of levodopa therapy.
Wirkmechanismus
The exact mechanism of action of N-1-adamantyl-4-morpholinecarboxamide is not fully understood. However, it is believed that this compound works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of dyskinesia. This compound may also have an effect on the dopaminergic system, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
This compound has been shown to reduce dyskinesia in patients with Parkinson's disease without compromising the antiparkinsonian effects of levodopa. This compound has also been shown to improve cognitive function in patients with traumatic brain injury. This compound has a half-life of approximately 24 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-4-morpholinecarboxamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical trials. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations for lab experiments. It is a relatively expensive drug, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-1-adamantyl-4-morpholinecarboxamide. One potential area of research is the use of this compound for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research is the development of new drugs that are based on the structure of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-1-adamantyl-4-morpholinecarboxamide can be synthesized through a multistep process involving the reaction of adamantane with ethyl chloroformate, followed by the reaction of the resulting product with morpholine. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-4-morpholinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of dyskinesia in patients with Parkinson's disease. This compound has been shown to be effective in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa. This compound has also been studied for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCYUWGIQEJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)
